![molecular formula C12H14F3N B14238103 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine CAS No. 464924-47-8](/img/structure/B14238103.png)
1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a methyl group at the first position and a phenyl ring bearing a trifluoromethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 1-methylpyrrolidine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium triacetoxyborohydride or hydrogen in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: N-oxides.
Reduction: Saturated derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog without the phenyl and trifluoromethyl groups.
1-Methylpyrrolidine: Lacks the phenyl and trifluoromethyl groups.
3-(Trifluoromethyl)phenylpyrrolidine: Similar structure but without the methyl group on the pyrrolidine ring.
Uniqueness: 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine is unique due to the presence of both the trifluoromethyl group and the methyl-substituted pyrrolidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
464924-47-8 |
|---|---|
Formule moléculaire |
C12H14F3N |
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
1-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H14F3N/c1-16-7-3-6-11(16)9-4-2-5-10(8-9)12(13,14)15/h2,4-5,8,11H,3,6-7H2,1H3 |
Clé InChI |
KXRPRXTWYMJVQT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


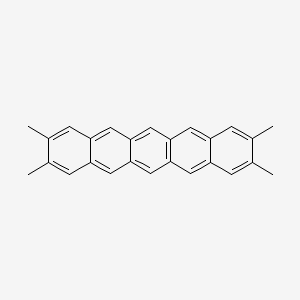
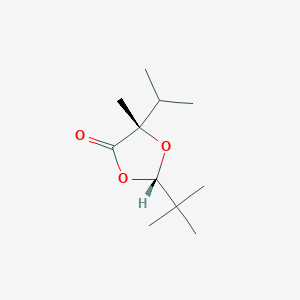
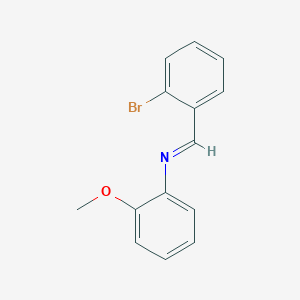
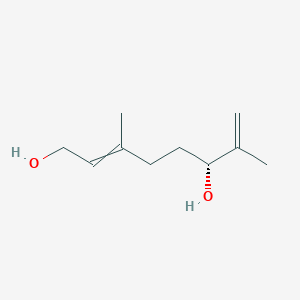
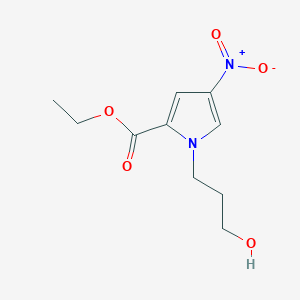
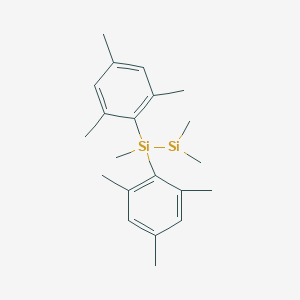
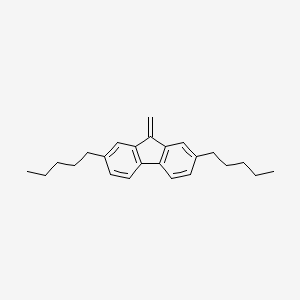

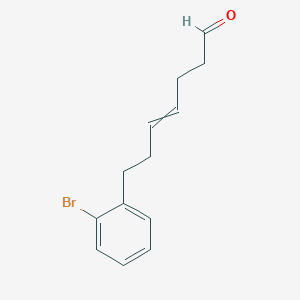
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
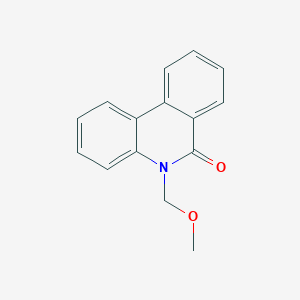
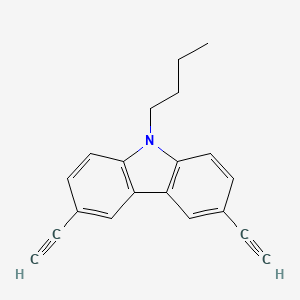
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
